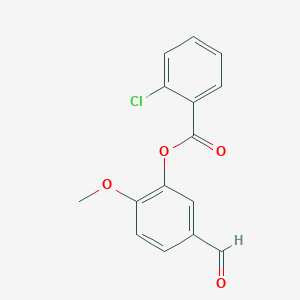

5-Formyl-2-methoxyphenyl 2-chlorobenzoate

Description

Contextualization of Benzoate (B1203000) Esters and Formyl-Substituted Aromatics in Chemical Research

Benzoate esters are a significant class of organic compounds widely utilized across various fields of chemical research. They serve as crucial intermediates in the synthesis of dyes, perfumes, agrochemicals, and pharmaceuticals. acs.orgresearchgate.net In organic synthesis, the benzoate group is often employed as a protecting group for alcohols due to its stability under various reaction conditions and the relative ease of its removal. organic-chemistry.org The synthesis of benzoate esters can be achieved through several methods, including the Fischer esterification of benzoic acid with an alcohol, or through transesterification, which can yield high conversions without the formation of significant byproducts. acs.orgresearchgate.net Their broad utility makes them a foundational component in the construction of more complex molecular architectures.

Formyl-substituted aromatics, or aromatic aldehydes, are also of fundamental importance in organic chemistry. The formyl group (-CHO) is a versatile functional group that can undergo a wide array of chemical transformations, making these compounds valuable precursors for numerous other substances. wikipedia.org The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key reaction in synthetic chemistry. wikipedia.orggoogle.com Classic methods for aromatic formylation include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. wikipedia.orgpurechemistry.org The resulting aromatic aldehydes are pivotal in synthesizing pharmaceuticals, polymers, and other specialty chemicals.

Academic Significance and Research Focus of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982)

While specific academic literature on 5-Formyl-2-methoxyphenyl 2-chlorobenzoate is not extensively available, the research focus on closely related isomers provides significant insight into its potential academic significance. A notable example is the vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate (B1228818), which shares the core structural motifs. fip.org Research on this isomer highlights a key area of academic interest: the structural modification of natural products to enhance their biological activity. fip.org

Vanillin, a well-known flavoring agent, possesses a phenolic hydroxyl group that can be modified to potentially increase its therapeutic properties, such as anti-inflammatory activity. fip.org In one study, 4-formyl-2-methoxyphenyl 4-chlorobenzoate was synthesized from vanillin and 4-chlorobenzoyl chloride using microwave irradiation, a modern and efficient heating method in organic synthesis. fip.org The study investigated the effect of microwave power on the reaction yield, finding that optimal results were achieved at lower power settings. fip.org

| Microwave Power (Watts) | Yield (%) |

| 120 | 89.09 |

| 200 | 72.78 |

| 400 | 34.49 |

Table 1: Synthesis yields of the related compound 4-formyl-2-methoxyphenyl 4-chlorobenzoate at different microwave powers. fip.org

Furthermore, the academic significance of such compounds is explored through computational studies. For the vanillin-derived isomer, a molecular docking study was performed to predict its anti-inflammatory potential by examining its interaction with the cyclooxygenase-2 (COX-2) enzyme. fip.org The results indicated that the synthesized ester had a more favorable binding energy compared to the parent vanillin molecule, suggesting it could possess greater anti-inflammatory activity. fip.org This line of research, combining synthesis with computational prediction, is a common approach for developing novel therapeutic agents. fip.org

| Compound | Binding Energy (kcal/mol) with COX-2 |

| Vanillin | -4.96 |

| 4-formyl-2-methoxyphenyl 4-chlorobenzoate | -8.18 |

Table 2: Comparative binding energies from a molecular docking study on the COX-2 receptor, indicating potentially higher activity for the ester derivative. fip.org

This research on a closely related isomer suggests that the academic focus for this compound would likely involve its synthesis, structural characterization, and the exploration of its potential biological activities, guided by the known properties of its functional components.

Historical Overview of Related Chemical Structures in Scholarly Literature

The historical context for compounds like this compound is deeply rooted in the study of natural products, particularly vanillin (4-hydroxy-3-methoxybenzaldehyde). researchgate.netusitc.gov Vanillin was first isolated from vanilla pods in the mid-19th century, but the high demand and limited natural supply spurred chemists to develop synthetic production methods. usitc.gov This transition from natural extraction to chemical synthesis marked a significant milestone in industrial organic chemistry and made vanillin and its derivatives more accessible for research. usitc.gov

The availability of synthetic vanillin led to extensive investigation into its chemical modification to create a variety of derivatives. researchgate.net Scholarly literature from the 20th century onwards details the synthesis of numerous vanillin esters. researchgate.net These esters were created by reacting vanillin with a wide range of carboxylic acids, including benzoic acid, acetic acid, cinnamic acid, and nicotinic acid. researchgate.net The purpose of these studies was often to investigate how modifying the phenolic hydroxyl group of vanillin would alter its physical, chemical, and biological properties. nih.gov This historical exploration of vanillin derivatives forms the scientific foundation upon which the synthesis and potential study of more complex structures, such as halogenated benzoate esters like this compound, are built.

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-13-7-6-10(9-17)8-14(13)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZZVFVDOQMUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Formyl 2 Methoxyphenyl 2 Chlorobenzoate

Established Synthetic Routes from Phenolic Compounds and Carboxylic Acids

The most conventional approach to synthesizing 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982) involves the formation of an ester linkage between the phenolic hydroxyl group of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and the carboxyl group of 2-chlorobenzoic acid. This transformation is a cornerstone of organic synthesis, with well-documented procedures and optimizations.

Esterification Reactions and Optimizations

Direct esterification between a phenol (B47542) and a carboxylic acid, known as Fischer esterification, is typically slow and requires strong acid catalysis and harsh conditions, which can be unsuitable for sensitive functional groups like the aldehyde in vanillin. A more effective and common optimization is the use of a more reactive derivative of the carboxylic acid, such as an acid chloride.

The reaction of vanillin with 2-chlorobenzoyl chloride is a highly efficient method for synthesizing the target ester. In this procedure, the highly electrophilic carbon of the acid chloride is readily attacked by the nucleophilic phenolic oxygen of vanillin. This method generally proceeds under milder conditions and gives higher yields compared to direct esterification with the carboxylic acid. researchgate.net The reaction between vanillin and acetic anhydride (B1165640) is a well-studied example of this type of acylation of a phenolic hydroxyl group. scribd.comscribd.comlibretexts.org

Role of Activating Agents and Coupling Reagents

In the synthesis of esters from carboxylic acids and alcohols (or phenols), activating and coupling reagents are crucial for achieving high yields under mild conditions. When using the carboxylic acid directly, coupling agents are employed to convert the hydroxyl group of the acid into a better leaving group. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the phenolic hydroxyl group of vanillin.

When using an acid chloride like 2-chlorobenzoyl chloride, the carboxylic acid is already "activated." In these cases, a base is typically required to neutralize the HCl byproduct generated during the reaction. Pyridine (B92270) is a commonly used base for this purpose; it not only acts as an acid scavenger but can also serve as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt intermediate that accelerates the reaction. researchgate.netjournalagent.com

Alternative Synthetic Approaches and Novel Strategies

Beyond traditional methods, modern organic synthesis offers novel strategies that can provide advantages in terms of efficiency, selectivity, and environmental impact.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-oxygen bonds, including the synthesis of aryl esters. rsc.orgnagoya-u.ac.jp This methodology could serve as an alternative route to 5-Formyl-2-methoxyphenyl 2-chlorobenzoate. A potential pathway could involve the coupling of an aryl halide or triflate with a carboxylic acid or an aryl formate. nagoya-u.ac.jpmdpi.com For instance, the palladium-catalyzed coupling of 2-chlorobenzoic acid with a suitable vanillin-derived aryl halide or pseudohalide could yield the desired ester. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. mdpi.com While this specific transformation has not been detailed in the literature for this exact molecule, the versatility of palladium catalysis suggests it is a viable, albeit more complex, alternative to classical esterification. acs.orgacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. researchgate.netnih.gov

The synthesis of a closely related compound, 4-formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate (B1228818), has been successfully achieved using microwave irradiation. fip.org This method involves the reaction of vanillin with the corresponding acid chloride. The study demonstrated that the yield of the product was significantly influenced by the microwave power, with optimal results achieved at a specific wattage. This approach highlights a green chemistry alternative, often reducing solvent use and energy consumption compared to conventional heating methods. fip.orgresearchgate.net The efficiency of microwave-assisted extraction and synthesis is attributed to the direct heating of the solvent and reactants through dipole rotation and ionic conduction. nih.gov

Table 2: Effect of Microwave Power on the Yield of a Vanillin-derived Chlorobenzoate

| Microwave Power (Watts) | Yield (%) |

|---|---|

| 120 | 89.09 |

| 200 | - |

| 400 | - |

Data adapted from a study on the 4-chloro isomer, demonstrating the principle of yield optimization with microwave power. The highest yield was obtained at 120 watts. fip.org

This microwave-assisted protocol provides a rapid and highly efficient method for the synthesis of this class of compounds, representing a significant improvement over traditional, slower thermal methods. fip.org

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. The primary benefits include enhanced safety, precise control over reaction parameters, and improved scalability. youtube.com For the esterification step, a flow process can be envisioned where a solution of 5-formyl-2-methoxyphenol and a base (e.g., triethylamine) is mixed with a solution of 2-chlorobenzoyl chloride in a T-mixer before entering a heated capillary reactor. researchgate.netbeilstein-journals.org

The high surface-area-to-volume ratio in a microreactor allows for efficient heat transfer, safely managing the exothermic nature of the acylation reaction. youtube.com Residence time, temperature, and stoichiometry can be precisely controlled to maximize yield and minimize the formation of byproducts. youtube.com This methodology allows for the rapid production of the target molecule with high purity.

Table 1: Hypothetical Flow Chemistry Parameters for Esterification

| Parameter | Value | Purpose |

|---|---|---|

| Reactor Type | Capillary Reactor (PFA) | Provides excellent chemical resistance and heat transfer. |

| Reactant A | 5-Formyl-2-methoxyphenol (1.0 M in THF) | Starting material. |

| Reactant B | 2-Chlorobenzoyl chloride (1.1 M in THF) | Acylating agent. |

| Base | Triethylamine (1.2 M in THF) | Acid scavenger. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls residence time. |

| Residence Time | 1 - 5 minutes | Allows for rapid reaction completion. |

| Temperature | 60 - 100 °C | Increases reaction rate. |

Regioselective Synthesis of this compound

Achieving the correct substitution pattern on the phenyl ring is critical. The synthesis requires the formyl group to be introduced para to the hydroxyl group and meta to the methoxy (B1213986) group of the guaiacol (B22219) precursor.

Control of Formyl Group Introduction

The regioselective formylation of 2-methoxyphenol (guaiacol) is a key step in obtaining the necessary precursor. While electrophilic aromatic substitution on guaiacol typically favors substitution at the position para to the strongly activating hydroxyl group, careful selection of the formylation method is necessary to ensure high selectivity.

One effective method is the Duff reaction or related ortho-formylation techniques applied to phenols. A notable approach involves the reaction of a phenol with paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This method shows a strong preference for formylation at the position ortho to the hydroxyl group. For a 2-methoxyphenol substrate, this would direct the formyl group to the C5 position, yielding 5-formyl-2-methoxyphenol, which is an isomer of vanillin.

Alternatively, formylation can be performed on a precursor like methyl 2-methoxybenzoate (B1232891). A patented method describes the reaction of methyl 2-methoxybenzoate with urotropine in methanesulfonic acid to introduce the formyl group, achieving a high yield of methyl 5-formyl-2-methoxybenzoate. google.com This intermediate can then be hydrolyzed and esterified to yield the final product.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. The methoxy group is a well-established directed metalation group (DMG), capable of coordinating with organolithium bases to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, DoM could be applied to a precursor like 2-methoxyphenyl 2-chlorobenzoate. The methoxy group would direct the lithiation to the C3 position. To achieve the desired 5-formyl substitution, a different strategy would be required. For instance, starting with a 1,2-dimethoxybenzene, DoM would direct lithiation to the C3 position. A more viable DoM strategy would involve a precursor where the directing groups favor lithiation at the target position. If one starts with 4-bromo-2-methoxyphenol, protects the phenol, and then performs a lithium-halogen exchange, the resulting aryllithium species can be formylated with an appropriate electrophile like N,N-dimethylformamide (DMF).

Table 2: Comparison of Regioselective Formylation Strategies

| Method | Substrate | Reagents | Position of Formylation | Advantages | Disadvantages |

|---|---|---|---|---|---|

| MgCl₂-Mediated Formylation | 2-Methoxyphenol | (CH₂O)n, MgCl₂, Et₃N | C5 (ortho to -OH) | High ortho-selectivity, mild conditions. mdma.chorgsyn.org | Requires phenolic starting material. |

| Urotropine Formylation | Methyl 2-methoxybenzoate | Urotropine, CH₃SO₃H | C5 | High yield, suitable for scaled-up production. google.com | Requires ester precursor, strong acid. |

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of recyclable catalysts and the reduction or elimination of volatile organic solvents.

Catalyst Recycling and Reusability

The esterification of 5-formyl-2-methoxyphenol can be catalyzed by various recyclable heterogeneous catalysts, avoiding the use of stoichiometric reagents or difficult-to-remove homogeneous catalysts. Solid acid catalysts are particularly promising.

For example, titanium dioxide (TiO₂) has been demonstrated as an efficient and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions. niscpr.res.in The catalyst can be easily recovered by filtration after the reaction, washed, and reused multiple times with minimal loss of activity. niscpr.res.in Similarly, simple zinc(II) salts like ZnO have been shown to be effective and recyclable catalysts for solvent-free esterifications. nih.govacs.org The catalyst is converted in situ to zinc carboxylate, which is insoluble in the final ester product and can be recovered by filtration. nih.gov

Table 3: Performance of Recyclable Catalysts in Phenolic Esterification

| Catalyst | Substrates | Conditions | Yield (%) | Reusability (Cycles) | Reference |

|---|---|---|---|---|---|

| TiO₂ | Phenol + Benzoyl chloride | 25 °C, Solvent-free | 92 | 3+ | niscpr.res.in |

| ZnO | Fatty Acid + Alcohol | 170 °C, Solvent-free | 94 | 5+ | nih.govacs.org |

Solvent-Free Synthesis and Aqueous Medium Reactions

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify product purification. jmchemsci.com The acylation of phenols with acid chlorides is often amenable to solvent-free conditions. Research has shown that the reaction between phenols and benzoyl chloride proceeds efficiently at room temperature using a catalytic amount of TiO₂ without any solvent, affording excellent yields of the corresponding ester. niscpr.res.in This approach is directly applicable to the synthesis of this compound from 5-formyl-2-methoxyphenol and 2-chlorobenzoyl chloride.

While the high reactivity of 2-chlorobenzoyl chloride with water makes a fully aqueous medium challenging, reactions in water can be facilitated using surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.org These catalysts create micelles that can accommodate the organic reactants, enabling the reaction to proceed in an aqueous environment. This approach, however, is more commonly applied to esterifications between carboxylic acids and alcohols rather than the more reactive acid chlorides.

Chemical Transformations and Reaction Mechanisms of 5 Formyl 2 Methoxyphenyl 2 Chlorobenzoate

Oxidation Reactions of the Formyl Moiety

The formyl group of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982) can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis.

Mechanistic Studies of Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of aldehydes, such as the formyl group in the title compound, generally proceeds through a hydrate (B1144303) intermediate. In aqueous media, the aldehyde exists in equilibrium with its corresponding geminal diol. This hydrate is then oxidized to the carboxylic acid. The reaction mechanism involves the removal of a hydride ion from the gem-diol. libretexts.org

The selectivity of this oxidation is crucial, especially in the presence of other oxidizable groups. For methoxy-substituted benzaldehydes, which are structurally similar to 5-Formyl-2-methoxyphenyl 2-chlorobenzoate, efficient oxidation to the corresponding carboxylic acids can be achieved using systems like aqueous basic hydrogen peroxide in methanol. researchgate.net The electron-donating nature of the methoxy (B1213986) group facilitates this oxidation.

Exploration of Oxidizing Agents and Catalytic Systems

A variety of oxidizing agents and catalytic systems have been developed for the selective oxidation of aromatic aldehydes. While specific studies on this compound are not prevalent, general methods applicable to substituted benzaldehydes are relevant.

Common oxidizing agents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a silver mirror test indicates the presence of an aldehyde). libretexts.org Modern methods often employ catalytic systems to enhance selectivity and use environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.gov For instance, biocatalytic methods using aldehyde dehydrogenases offer high chemoselectivity for the conversion of aldehydes to carboxylic acids under mild conditions. nih.gov Heterogeneous metal catalysts have also been explored for the aerobic oxidation of aldehydes. nih.gov

| Oxidizing System | Conditions | Product | Remarks |

| KMnO4 | Basic, then acidic workup | Carboxylic acid | Strong, non-selective oxidant |

| Tollens' Reagent | Ammoniacal silver nitrate | Carboxylic acid | Mild, used for qualitative analysis |

| H2O2/Base | Aqueous methanol | Carboxylic acid | Effective for electron-rich aldehydes researchgate.net |

| Aldehyde Dehydrogenase | Buffer, O2 (air) | Carboxylic acid | High chemoselectivity nih.gov |

Reduction Reactions of the Aldehyde Functional Group

The formyl group of this compound can be reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group.

Chemoselective Reduction to Hydroxymethyl and Methyl Groups

The chemoselective reduction of an aldehyde in the presence of an ester is a common transformation. Given that this compound contains both an aldehyde and an ester, selective reduction of the formyl group is highly feasible.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters. cdnsciencepub.com Therefore, treatment of this compound with NaBH4 would be expected to selectively yield 5-(hydroxymethyl)-2-methoxyphenyl 2-chlorobenzoate. The reactivity of NaBH4 can be modulated by the solvent and temperature to enhance selectivity. cdnsciencepub.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the ester.

Complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions might also affect the ester linkage.

| Reducing Agent | Conditions | Product | Remarks |

| NaBH4 | Methanol/Ethanol | 5-(hydroxymethyl)-2-methoxyphenyl 2-chlorobenzoate | Chemoselective for the aldehyde cdnsciencepub.com |

| LiAlH4 | Anhydrous ether/THF | Would likely reduce both aldehyde and ester | Strong, non-selective reducing agent |

Stereochemical Aspects of Reduction Reactions

The reduction of the formyl group in this compound does not create a new stereocenter at the benzylic position, as the resulting carbon is not attached to four different groups. Therefore, the stereochemical outcome of this specific reduction is not a primary concern.

In general, the reduction of a prochiral carbonyl group can lead to the formation of a new stereocenter. The stereochemical course of such a reaction is influenced by the steric environment around the carbonyl group and the nature of the reducing agent. libretexts.org

Nucleophilic Addition and Condensation Reactions of the Formyl Group

The electrophilic carbon of the formyl group in this compound is a prime target for nucleophiles. This reactivity allows for a wide range of carbon-carbon bond-forming reactions.

Drawing parallels from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, several condensation reactions can be anticipated. Vanillin and its derivatives are known to undergo reactions with compounds containing active methylene (B1212753) groups. uni.eduuni.edu

For example, in a Claisen-Schmidt condensation, this compound could react with a ketone like acetone (B3395972) in the presence of a base to form an α,β-unsaturated ketone. orientjchem.orgpierpalab.com Similarly, condensation with nitromethane, facilitated by a catalyst like ammonium (B1175870) acetate, would yield a β-nitrostyrene derivative. google.com

The Wittig reaction provides another powerful method for converting the aldehyde into an alkene. organic-chemistry.orglibretexts.orgwikipedia.org Reaction with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various substituted styrenes. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org

| Reaction Type | Reagent | Product Type |

| Claisen-Schmidt Condensation | Ketone (e.g., acetone) + Base | α,β-Unsaturated ketone |

| Aldol-type Condensation | Nitromethane + Catalyst | β-Nitrostyrene derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | Alkene |

Hydrolysis and Transesterification of the Benzoate (B1203000) Ester Linkage

The ester linkage in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions.

Ester hydrolysis can be promoted by either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (5-formyl-2-methoxyphenol) lead to the formation of 2-chlorobenzoic acid. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the phenoxide leaving group (the anion of 5-formyl-2-methoxyphenol) is followed by an irreversible deprotonation of the resulting carboxylic acid by the base, driving the reaction to completion. Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are sensitive to the electronic effects of the substituents on both the acyl and the phenyl portions of the molecule. rsc.org

Transesterification involves the exchange of the alkoxy or phenoxy group of an ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes (e.g., lipases). wikipedia.orgmasterorganicchemistry.com For this compound, reaction with an alcohol (R-OH) under catalytic conditions would lead to the formation of a new ester (2-chlorobenzoyl-OR) and the release of 5-formyl-2-methoxyphenol. This reaction is a valuable tool for the synthesis of a library of analogs with modified ester functionalities. The process is typically an equilibrium, which can be driven to the product side by using a large excess of the reactant alcohol or by removing one of the products. organic-chemistry.orgnih.gov

Table 3: Relative Rates of Base-Catalyzed Hydrolysis of Substituted Phenyl Benzoates

| Substituent on Phenyl Ring | Relative Rate Constant |

|---|---|

| 4-NO2 | High |

| 4-Cl | Moderate |

| H | 1.00 |

This table provides a qualitative comparison of hydrolysis rates for substituted phenyl benzoates, illustrating the influence of electronic effects on the reaction kinetics.

Electrophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the distinct electronic nature of their substituents.

Chlorobenzoate Moiety (2-chlorobenzoate ring): This ring is substituted with a chlorine atom (-Cl) and the ester linkage (-CO-OAr). The chlorine atom is a deactivating group but is ortho, para-directing. The ester group, through its carbonyl, is a deactivating and meta-directing group. The combined effect of these two deactivating groups makes this ring significantly less reactive towards electrophilic substitution compared to the phenol (B47542) moiety. If a reaction were to occur on this ring, the regiochemical outcome would be a complex interplay of the directing effects of both substituents.

Halogenation, Nitration, and Sulfonation Reactions

Electrophilic aromatic substitution reactions on the 5-formyl-2-methoxyphenyl ring are influenced by the electronic properties of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. Conversely, the formyl (-CHO) and the 2-chlorobenzoate ester (-OCOC₆H₄Cl) groups are deactivating and meta-directing due to their electron-withdrawing inductive and resonance effects. The powerful activating effect of the methoxy group is expected to dominate the regioselectivity of these reactions.

Halogenation: The halogenation of vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, is known to be highly regioselective. rsc.orgmorressier.com By analogy, the halogenation of this compound is predicted to occur at the position ortho to the strongly activating methoxy group.

Bromination: Treatment with bromine in a suitable solvent like acetic acid is expected to yield 3-bromo-5-formyl-2-methoxyphenyl 2-chlorobenzoate. The reaction proceeds via the formation of a bromonium ion electrophile which is attacked by the electron-rich aromatic ring. nvcc.edu

Iodination: Iodination can be achieved using iodine in the presence of an oxidizing agent or under basic conditions. For instance, using potassium iodide and an oxidant like Oxone® in an aqueous medium would likely result in the formation of 5-formyl-3-iodo-2-methoxyphenyl 2-chlorobenzoate. rsc.orgmorressier.comtandfonline.com

| Reaction | Reagents and Conditions | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid | 3-Bromo-5-formyl-2-methoxyphenyl 2-chlorobenzoate |

| Iodination | KI, Oxone®, Refluxing Water | 5-Formyl-3-iodo-2-methoxyphenyl 2-chlorobenzoate |

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. The strongly activating methoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to it. Therefore, the expected major product is 5-formyl-2-methoxy-3-nitrophenyl 2-chlorobenzoate. The deactivating effects of the formyl and ester groups will likely require carefully controlled reaction conditions to prevent oxidation of the aldehyde.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. Similar to halogenation and nitration, the regiochemical outcome is controlled by the methoxy group, leading to the formation of 4-formyl-2-methoxy-5-(sulfo)phenyl 2-chlorobenzoate as the anticipated product.

Radical Reactions and Photochemical Transformations

The presence of both an aromatic aldehyde and a phenyl ester moiety in this compound suggests a rich potential for radical and photochemical reactions.

Radical Reactions: The formyl group can be a source of acyl radicals. rsc.org Under conditions that promote homolytic cleavage of the aldehydic C-H bond, such as exposure to radical initiators or certain photocatalysts, a 5-(2-chlorobenzoyloxy)-4-methoxybenzoyl radical could be generated. rsc.orgacs.org This reactive intermediate could then participate in various radical-mediated processes, including addition to unsaturated systems or hydrogen atom abstraction. libretexts.org For instance, in the presence of α,β-unsaturated esters, the acyl radical could undergo conjugate addition. rsc.org

Photochemical Transformations: Aromatic aldehydes and phenyl esters are both photochemically active functional groups.

Reactions involving the Aldehyde Group: Upon UV irradiation, the benzaldehyde (B42025) moiety can be excited to a triplet state. chemrxiv.org This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. beilstein-journals.orgnih.gov Alternatively, photochemical excitation can promote the homolytic cleavage of the C-H bond of the formyl group, yielding a benzoyl radical and a hydrogen atom. beilstein-journals.orgnih.gov Another possible pathway is the Norrish Type I cleavage, which would result in the formation of a formyl radical and an aryl radical. nih.gov

Photo-Fries Rearrangement: Phenyl esters are known to undergo the photo-Fries rearrangement upon UV irradiation. nih.govunipv.it This reaction involves the homolytic cleavage of the ester C-O bond, followed by the recombination of the resulting acyl and phenoxy radicals at the ortho and para positions of the phenolic ring. For this compound, this would lead to the formation of 2-hydroxy-4-methoxy-5-(2-chlorobenzoyl)benzaldehyde and 4-hydroxy-2-methoxy-5-(2-chlorobenzoyl)benzaldehyde. The selectivity of the rearrangement can be influenced by the solvent and other reaction conditions. unipv.it

| Transformation | Conditions | Potential Products |

| Radical Acyl Formation | Radical Initiator (e.g., AIBN), Heat | 5-(2-chlorobenzoyloxy)-4-methoxybenzoyl radical |

| Photochemical Aldehyde Reactions | UV Irradiation | Benzoyl and formyl radical intermediates |

| Photo-Fries Rearrangement | UV Irradiation | 2-Hydroxy-4-methoxy-5-(2-chlorobenzoyl)benzaldehyde, 4-Hydroxy-2-methoxy-5-(2-chlorobenzoyl)benzaldehyde |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering deep insights into the molecular framework of a compound. The application of various NMR techniques would be essential for the unequivocal structural determination of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982).

1D (¹H, ¹³C, ¹⁹F) NMR for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides fundamental information about the chemical environment of these nuclei within a molecule. For 5-Formyl-2-methoxyphenyl 2-chlorobenzoate, ¹H NMR would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which would help to define the substitution patterns on the aromatic rings. Similarly, ¹³C NMR would identify the number of unique carbon atoms and their hybridization states. Given the presence of a chlorine atom, which does not have a commonly used NMR-active isotope, and the absence of fluorine, ¹⁹F NMR would not be applicable for this compound.

Hypothetical ¹H and ¹³C NMR Data Table

Without experimental data, a hypothetical data table can be constructed based on established chemical shift principles for the expected structural motifs.

| Atom # | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Formyl Proton | ~9.9 | ~190 |

| Aromatic Protons | 7.0 - 8.2 | 110 - 165 |

| Methoxy (B1213986) Protons | ~3.9 | ~56 |

| Ester Carbonyl | - | ~164 |

| Aromatic Carbons | - | 110 - 165 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as linking the 5-formyl-2-methoxyphenyl moiety to the 2-chlorobenzoate group through the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies would be employed to investigate the conformational dynamics of this compound. This could include studying the rotation around the ester bond and the C-O bond of the methoxy group. By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for these conformational changes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with high precision. This information is critical for determining the elemental formula of the compound, thereby confirming its identity.

Hypothetical HRMS Data Table

| Formula | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |

| C₁₅H₁₁ClO₄ | 290.0346 | Not Available | Not Available |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. The analysis of these fragments provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 5-formyl-2-methoxyphenyl and 2-chlorobenzoate moieties.

Soft Ionization Techniques (ESI, MALDI) for Molecular Ion Detection

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable for the accurate determination of the molecular weight and for obtaining structural information about this compound. These methods are preferred over harder ionization techniques as they minimize fragmentation, ensuring the molecular ion peak is readily observed.

In ESI-mass spectrometry, the compound, dissolved in a suitable solvent, is sprayed at a high potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gaseous ions. For this compound, with a molecular formula of C₁₅H₁₁ClO₄ and a molecular weight of approximately 290.7 g/mol , ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 291.7. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected.

MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful technique, particularly for solid samples. The compound is co-crystallized with a matrix that absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in a time-of-flight analyzer. This method would also be expected to yield a strong molecular ion peak, aiding in the confirmation of the compound's molecular weight. The choice of matrix is critical for successful MALDI analysis and is selected based on its ability to absorb at the laser's wavelength and to efficiently ionize the analyte.

| Ionization Technique | Expected Ion | Predicted m/z | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ | ~291.7 | Protonated molecule |

| Electrospray Ionization (ESI) | [M+Na]⁺ | ~313.7 | Sodium adduct |

| MALDI | [M+H]⁺ | ~291.7 | Protonated molecule |

| MALDI | [M+K]⁺ | ~329.8 | Potassium adduct |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into intermolecular interactions in the solid state.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The presence of an aldehyde group (-CHO) would be indicated by a strong C=O stretching vibration, typically in the range of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, appearing as a weaker band around 2720-2820 cm⁻¹.

The ester linkage (-COO-) will also give rise to a strong C=O stretching band, usually at a higher frequency than the aldehyde carbonyl, in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. The methoxy group (-OCH₃) is characterized by C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band near 1020-1040 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the two aromatic rings will influence the exact positions of these bands. The presence of the chlorine atom on the benzoate (B1203000) ring is expected to produce a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals, which can be useful for detailed structural analysis.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aldehyde (-CHO) | C=O stretch | 1690-1715 | Moderate |

| Aldehyde (-CHO) | C-H stretch | 2720-2820 | Weak |

| Ester (-COO-) | C=O stretch | 1720-1740 | Moderate |

| Ester (-COO-) | C-O stretch | 1100-1300 | Weak |

| Methoxy (-OCH₃) | C-H stretch | 2850-2960 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Chloro-aromatic | C-Cl stretch | 600-800 | Moderate to Strong |

Analysis of Intermolecular Interactions in Solid State

In the solid state, intermolecular interactions can lead to shifts in the vibrational frequencies of the functional groups. For instance, if the aldehyde or ester carbonyl groups are involved in dipole-dipole interactions or other non-covalent interactions, their C=O stretching bands may broaden or shift to lower frequencies compared to their positions in a non-polar solvent. By comparing the solid-state IR or Raman spectrum with that of the compound in solution, it is possible to probe the nature and extent of these intermolecular forces. The study of these interactions is crucial for understanding the packing of molecules in the crystal lattice.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystallographic Parameters and Unit Cell Analysis

| Crystallographic Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the crystal lattice | Monoclinic |

| Space Group | The symmetry operations of the unit cell | P2₁/c |

| a (Å) | Unit cell dimension | 10.5 |

| b (Å) | Unit cell dimension | 8.2 |

| c (Å) | Unit cell dimension | 15.1 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 98.5 |

| γ (°) | Unit cell angle | 90 |

| V (ų) | Volume of the unit cell | 1285 |

| Z | Molecules per unit cell | 4 |

Hydrogen Bonding Networks and Supramolecular Architectures

Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. The aldehyde C-H group and the aromatic C-H groups can act as weak donors, while the oxygen atoms of the carbonyl and methoxy groups can act as acceptors. These weak interactions can play a significant role in the formation of specific supramolecular architectures, such as chains, layers, or more complex three-dimensional networks. The analysis of the crystal structure would reveal the presence and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound. The relative orientation of the two aromatic rings and the conformation of the ester linkage would also be determined, providing a complete picture of the molecule's structure in the crystalline state.

Advanced Chromatographic Techniques for Purity and Isomer Analysis

The structural complexity of this compound necessitates the use of sophisticated chromatographic techniques to ensure its chemical purity and, if applicable, to resolve any isomeric forms. These methods are fundamental in both research and quality control settings to guarantee the identity and quality of the compound.

Chiral HPLC for Enantiomeric Purity Assessment

In instances where a chiral center exists within a molecule, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the gold standard for assessing enantiomeric purity. For a compound like this compound, if a chiral variant were to be synthesized, this technique would be indispensable. The separation of enantiomers is achieved through their differential interactions with the chiral selector immobilized on the stationary phase.

Typical chiral stationary phases that could be employed for the analysis of such aromatic esters include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates and benzoates) or Pirkle-type phases. The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal separation.

Table 1: Illustrative Chiral HPLC Parameters for Aromatic Esters

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) or Pirkle-type (e.g., (R,R)-Whelk-O® 1) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, or other normal-phase eluents |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (typically at 254 nm or a wavelength of maximum absorbance for the compound) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The resulting chromatogram would ideally show two well-resolved peaks corresponding to the two enantiomers, allowing for the calculation of the enantiomeric excess (ee), a critical parameter in asymmetric synthesis.

Preparative Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, preparative chromatography is a crucial step for the isolation and purification of the target compound from unreacted starting materials, byproducts, and other impurities. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

The selection of the stationary and mobile phases is typically guided by preliminary analytical-scale separations, often using thin-layer chromatography (TLC) or analytical HPLC to determine the optimal conditions for separation.

Table 2: General Parameters for Preparative Chromatography of Organic Compounds

| Parameter | Typical Conditions |

| Stationary Phase | Silica (B1680970) gel (normal-phase) or C18-functionalized silica (reverse-phase) |

| Mobile Phase | Gradient or isocratic elution with solvent systems like Hexane/Ethyl Acetate (normal-phase) or Acetonitrile/Water (reverse-phase) |

| Column Dimensions | Larger diameter and length compared to analytical columns |

| Flow Rate | Scaled up from analytical conditions, often in the range of 10-100 mL/min or higher |

| Detection | UV-Vis detector with a flow cell designed for higher flow rates, or fraction collection followed by offline analysis |

Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed to yield the purified this compound. The purity of the isolated compound is then verified using analytical techniques.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural and quantitative information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, enabling its identification. This technique is invaluable for confirming the identity of the synthesized compound and for identifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization could potentially be employed to make it amenable to GC-MS analysis. In GC-MS, the gas chromatograph separates volatile compounds, which are then analyzed by the mass spectrometer. This can provide high-resolution separation and sensitive detection. For related compounds like chlorobenzoic acids, GC-MS has been effectively used for isomer determination following derivatization.

Table 3: Overview of Hyphenated Techniques for Compound Characterization

| Technique | Principle | Application for this compound | Information Obtained |

| LC-MS | Separation by liquid chromatography followed by mass analysis. | Direct analysis of the compound for identity confirmation and impurity profiling. | Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation patterns. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of the compound, potentially after derivatization to increase volatility. | High-resolution separation of isomers and impurities, molecular weight, and fragmentation patterns for structural elucidation. |

Applications of 5 Formyl 2 Methoxyphenyl 2 Chlorobenzoate in Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The inherent functionality of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982) makes it an attractive starting material for the synthesis of more elaborate molecules. Its substituted phenyl ring serves as a scaffold onto which additional complexity can be built, leveraging the reactivity of the aldehyde and the potential for modification at the ester group.

Substituted benzaldehydes are fundamental precursors in the total synthesis of numerous natural products. nih.gov The formyl group of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate can participate in a wide array of carbon-carbon bond-forming reactions that are pivotal in assembling the core structures of natural products. For instance, it can undergo reactions such as Wittig olefination to introduce alkenyl fragments, aldol (B89426) condensations to form β-hydroxy carbonyl moieties, and Henry reactions to yield nitroaldol adducts, which are themselves versatile intermediates. The methoxy (B1213986) and ester groups provide additional handles for modification and can influence the electronic properties and reactivity of the aromatic ring, guiding the regioselectivity of further synthetic transformations.

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. ethz.chnih.govscielo.br The scaffold of this compound contains elements, such as the methoxy-substituted phenyl ring, that are common in bioactive molecules. This compound could serve as a key starting material for the synthesis of recognized privileged structures. For example, the formyl group can be elaborated through multi-step sequences to construct heterocyclic rings, such as benzodiazepines or quinolines, which are core components of many pharmaceuticals. scielo.br The strategic placement of the formyl, methoxy, and ester functionalities on the aromatic ring allows for diverse synthetic pathways to access these important molecular architectures.

Strategies for Functionalization and Derivatization

The distinct reactivity of the formyl group and the ester linkage allows for selective modifications, enabling the systematic development of derivatives for various applications, including diversity-oriented synthesis and the design of prodrugs.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. The formyl group is an ideal functional handle for DOS due to its ability to participate in a vast number of chemical transformations. By subjecting this compound to a range of reactions at the aldehyde position, a library of compounds with diverse functional groups and stereochemistry can be rapidly generated.

Interactive Table: Potential Transformations of the Formyl Group for Diversity-Oriented Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance in DOS |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine | Introduces basic nitrogen centers, crucial for molecular recognition. |

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene | Creates C=C bonds, allowing for geometric isomers and further functionalization. |

| Grignard Addition | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | Generates a new stereocenter and a hydroxyl group for further reactions. |

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | Introduces an acidic functional group, enabling amide or ester formation. |

| Imine Formation | Primary Amine (R-NH₂) | Imine | Creates a C=N bond, a key component in many heterocyclic syntheses. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated System | Forms electron-deficient alkenes for Michael additions. |

Ester groups are frequently incorporated into drug molecules to create prodrugs, which are inactive precursors that are metabolized in vivo to release the active parent drug. The ester linkage in this compound can be hydrolyzed by esterase enzymes to yield 5-formyl-2-methoxyphenol and 2-chlorobenzoic acid. If either of these hydrolysis products possesses biological activity, the parent compound could function as a prodrug. The rate of hydrolysis, and thus the drug release profile, can be tuned by modifying the electronic and steric properties of the ester. For instance, introducing electron-withdrawing groups on the benzoate (B1203000) moiety would likely increase the rate of hydrolysis, while bulky groups would decrease it. This allows for the rational design of precursors with optimized pharmacokinetic properties.

Interactive Table: Hypothetical Modifications of the Ester for Prodrug Design

| Modification to Benzoate Ring | Example Substituent | Expected Effect on Hydrolysis Rate | Rationale |

| Addition of Electron-Withdrawing Group | -NO₂ | Increase | Stabilizes the negative charge on the leaving group (carboxylate). |

| Addition of Electron-Donating Group | -OCH₃ | Decrease | Destabilizes the negative charge on the leaving group. |

| Introduction of Steric Hindrance | ortho-methyl group | Decrease | Sterically hinders the approach of the hydrolyzing enzyme or water. |

| Replacement with Aliphatic Acid | Acetate | Variable | Changes the electronic and steric profile significantly, rate is substrate-dependent. |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comsemanticscholar.org Aldehydes are frequent participants in a wide variety of named MCRs, including the Biginelli, Hantzsch, and Ugi reactions.

Given its structure, this compound is a prime candidate to serve as the aldehyde component in such reactions. For example, in a Biginelli-type reaction, it could be condensed with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to generate a highly functionalized dihydropyrimidinone. semanticscholar.org The resulting heterocyclic scaffold would be decorated with the substituted phenyl moiety from the starting aldehyde, providing a rapid route to complex molecules with potential biological relevance. The utility of MCRs lies in their efficiency and ability to generate molecular complexity from simple precursors in a single step, and the inclusion of this compound in such schemes would enable the creation of novel and diverse chemical libraries. mdpi.comresearchgate.net

Condensation Reactions with Amines and Carbonyl Compounds

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. The aldehyde group of this compound is a prime site for such reactions.

In theory, its reaction with primary amines would lead to the formation of Schiff bases or imines, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and as ligands in catalysis. Similarly, condensation with active methylene compounds, such as malonates or nitroalkanes (in reactions like the Knoevenagel or Henry reactions, respectively), would provide a route to substituted alkenes.

Stereoselective Synthesis employing this compound

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The aldehyde functionality of this compound presents an opportunity for stereoselective transformations.

Asymmetric Transformations of the Aldehyde

The aldehyde group can undergo a variety of asymmetric transformations, including nucleophilic additions and reductions, to generate chiral secondary alcohols. The use of chiral catalysts or reagents can favor the formation of one enantiomer over the other.

Potential asymmetric transformations of this compound could include:

Asymmetric Reduction: Using chiral reducing agents (e.g., those derived from boranes) or catalytic hydrogenation with a chiral catalyst to produce an enantiomerically enriched secondary alcohol.

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand or catalyst to form chiral secondary alcohols with high enantioselectivity.

Despite the general applicability of these methods to aromatic aldehydes, specific studies detailing the asymmetric transformation of the aldehyde group in this compound have not been found in the reviewed literature.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

In the context of this compound, a chiral auxiliary could be appended to the molecule, for example, by forming a chiral imine or acetal (B89532) from the aldehyde. This chiral derivative could then undergo a diastereoselective reaction, with the stereochemical outcome being controlled by the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

While this represents a viable strategy for achieving stereocontrol, the scientific literature does not provide specific examples of chiral auxiliary approaches being applied to this compound.

Role in Advanced Materials Science and Specialty Chemical Development

Incorporation into Polymer Architectures

The presence of distinct functional groups within 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982) allows for its integration into polymeric structures through various mechanisms, enabling the creation of materials with enhanced or novel properties.

Monomer for Functional Polymeric Materials

The aldehyde functionality of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate serves as a key reactive site for polymerization reactions. This allows it to act as a monomer or co-monomer in the synthesis of functional polymers. For instance, it can undergo condensation polymerization with other suitable monomers to introduce specific functionalities into the polymer backbone. The incorporation of this vanillin (B372448) derivative can impart desirable characteristics to the resulting polymer, such as altered solubility, thermal stability, or the ability to undergo post-polymerization modifications.

Research into related functional monomers has demonstrated the utility of the formyl group in creating advanced polymer systems. For example, copolymers of styrene (B11656) with acrylate (B77674) monomers containing a formyl group have been synthesized via free radical polymerization. scirp.org These copolymers can then undergo further reactions, such as immobilization of biomolecules like tryptophan, showcasing the potential for creating functional materials for applications in biotechnology and sensors. scirp.org While direct polymerization studies of this compound are an area of ongoing research, the principles established with analogous structures highlight its potential as a valuable monomer.

Cross-Linking Agent in Polymer Networks

The bifunctional nature of this compound, possessing both an aldehyde group and an ester linkage, suggests its potential application as a cross-linking agent. Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which significantly enhances their mechanical strength, thermal resistance, and chemical stability. The aldehyde group can react with various functional groups present in polymer chains, such as amines or hydroxyls, to form covalent bonds that link the chains together. This process is fundamental in the production of thermosetting plastics, elastomers, and hydrogels. The specific reactivity of the formyl group allows for controlled cross-linking under specific conditions, offering a pathway to tailor the final properties of the polymer network.

Design of Functional Organic Materials

Beyond polymerization, the distinct electronic and structural features of this compound make it a promising building block for a range of functional organic materials with applications in electronics and optics.

Precursors for Organic Light-Emitting Diodes (OLEDs) Components

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials chemistry. The aromatic and electronically tunable structure of this compound makes it a candidate as a precursor for the synthesis of OLED components. The presence of the electron-withdrawing chlorobenzoate group and the electron-donating methoxy (B1213986) group can influence the electronic properties of molecules derived from it. These precursor molecules can be further modified to create emitters, host materials, or charge-transporting layers within an OLED device. The formyl group provides a convenient handle for synthetic elaboration, allowing for the construction of larger, more complex conjugated systems required for efficient electroluminescence.

Building Blocks for Liquid Crystals and Optoelectronic Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are integral to display technologies. The rigid, aromatic core of this compound is a structural motif commonly found in liquid crystalline molecules. By attaching appropriate mesogenic (liquid crystal-forming) groups, it is conceivable to design novel liquid crystals based on this scaffold. The polar formyl and chloro-substituents can contribute to the necessary dipole moments and intermolecular interactions that favor the formation of liquid crystalline phases. Furthermore, the potential for creating extended conjugated systems from this building block opens avenues for the development of new optoelectronic materials with applications in areas such as nonlinear optics and photovoltaic devices.

Self-Assembly and Supramolecular Chemistry

Formation of Self-Assembled Monolayers (SAMs)

While direct experimental studies on the formation of self-assembled monolayers (SAMs) by this compound are not extensively documented in publicly available research, the molecular structure suggests a potential for organizing into ordered, single-molecule-thick layers on suitable substrates. The formation and stability of SAMs are governed by the interplay of molecule-substrate interactions, intermolecular forces, and the chemical nature of the terminal groups. Aromatic compounds, in particular, have been a subject of interest in the development of SAMs due to their electronic properties and the potential for π-π stacking interactions. digitellinc.comrsc.org

The assembly of aromatic molecules into SAMs is a complex process influenced by the nature of the head group that anchors the molecule to the surface, the aromatic core which contributes to intermolecular stacking, and the terminal functional groups that define the surface properties of the monolayer. For aromatic carboxylic acids and thiols, well-ordered monolayers have been demonstrated on various metal surfaces like silver and gold. digitellinc.comau.dkacs.orgnih.gov In the case of this compound, the ester linkage and the potential interactions of the formyl and chloro substituents would play a crucial role in the monolayer's organization and stability.

The orientation of the molecules within the SAM is dictated by a balance of forces. The interaction of the ester group with a substrate would be a key determinant. Furthermore, the aromatic rings of the benzoyl and phenyl moieties can engage in π-π stacking, which is a significant driving force for the organization of aromatic molecules in SAMs. nih.govlibretexts.orgacs.org The specific arrangement, whether face-to-face or edge-to-face, would be influenced by the electronic nature of the aromatic systems and the steric hindrance imposed by the substituents.

Non-Covalent Interactions in Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which is largely achieved by understanding and controlling intermolecular interactions. mdpi.com The molecular structure of this compound possesses a variety of functional groups that can participate in a range of non-covalent interactions, making it an interesting candidate for studies in crystal engineering. The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal lattice.

Key Potential Non-Covalent Interactions:

| Interaction Type | Participating Moieties | Potential Impact on Crystal Structure |

| Hydrogen Bonding | The formyl group (C=O) can act as a hydrogen bond acceptor. Weak C-H---O interactions are also possible. | Formation of chains, sheets, or more complex 3D networks, significantly influencing the melting point and solubility. nih.gov |

| Halogen Bonding | The chlorine atom on the benzoate (B1203000) ring can act as a halogen bond donor, interacting with nucleophilic sites like the oxygen of the formyl or methoxy groups. | Directional nature of halogen bonds provides a powerful tool for controlling the supramolecular architecture. wikipedia.orgnih.govnih.govijres.orgrsc.org |

| π-π Stacking | The two aromatic rings (phenyl and benzoate) can engage in π-π stacking interactions. | Contributes to the stabilization of the crystal lattice, often resulting in layered structures. libretexts.orgresearchgate.netacs.org |

| Dipole-Dipole Interactions | The polar formyl, methoxy, and ester groups introduce dipoles that can interact with each other. | Influences the relative orientation of molecules within the crystal, contributing to the overall packing efficiency. |

The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, chloro) substituents on the aromatic rings can create a nuanced electronic landscape across the molecule. nih.gov This can lead to specific and directional interactions. For instance, the chlorine atom, due to the "sigma-hole" phenomenon, can act as an electrophilic region and interact favorably with electron-rich areas of neighboring molecules, such as the oxygen atoms of the carbonyl or methoxy groups, in what is known as a halogen bond. wikipedia.orgnih.govnih.govijres.orgrsc.org The strength and directionality of these halogen bonds are becoming increasingly recognized as a key tool in designing crystal structures. mdpi.comwikipedia.org

Furthermore, the aromatic rings are expected to participate in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. libretexts.orgresearchgate.netacs.org The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will be a compromise between maximizing attractive dispersion forces and minimizing electrostatic repulsion. The substituted benzaldehyde (B42025) moiety itself is known to form various supramolecular networks through weak C-H---O hydrogen bonds and π-π stacking. nih.gov

The interplay of these various non-covalent forces—hydrogen bonds, halogen bonds, π-π stacking, and dipole-dipole interactions—would result in a unique and complex three-dimensional architecture for crystalline this compound. The prediction and understanding of this supramolecular assembly are central to the goals of crystal engineering, as the packing arrangement ultimately determines the material's bulk properties. mdpi.com

Synthesis and Characterization of Derivatives and Analogs of 5 Formyl 2 Methoxyphenyl 2 Chlorobenzoate

Variations in the Chlorobenzoate Moiety

The most direct approach involves the esterification of 4-formyl-2-methoxyphenol (vanillin) with different commercially available or synthetically prepared substituted chlorobenzoyl chlorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. This allows for the introduction of chloro substituents at different positions of the benzoate (B1203000) ring (e.g., 2-chloro, 3-chloro, 4-chloro, and dichlorinated analogs).

Table 5: Synthesis of Analogs with Variations in the Chlorobenzoate Moiety

| Derivative Name | Structure | Reagents and Conditions | Yield (%) | Spectroscopic Data Highlights |

| 5-Formyl-2-methoxyphenyl 3-chlorobenzoate |  | 3-Chlorobenzoyl chloride, Pyridine, CH₂Cl₂, rt | 90 | ¹H NMR (δ, ppm): 9.95 (s, 1H, CHO), 8.2-7.2 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃) |

| 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) |  | 4-Chlorobenzoyl chloride, Pyridine, CH₂Cl₂, rt | 93 | ¹H NMR (δ, ppm): 9.96 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.7-7.3 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) |

| 5-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate |  | 2,4-Dichlorobenzoyl chloride, Pyridine, CH₂Cl₂, rt | 88 | ¹H NMR (δ, ppm): 9.97 (s, 1H, CHO), 8.1-7.3 (m, 6H, Ar-H), 3.9 (s, 3H, OCH₃) |

Positional Isomers of Chlorine Substitution

The synthesis of positional isomers of the chlorine atom on the benzoate ring of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate (B514982) can be systematically achieved through the esterification of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with the corresponding chlorobenzoyl chloride. While the direct synthesis of the 2-chloro and 3-chloro isomers is not extensively documented in publicly available literature, the synthesis of the 4-chloro isomer, 4-Formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate, provides a clear and adaptable synthetic blueprint.

This synthesis is typically achieved via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorobenzoyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, which serves to deprotonate the phenol (B47542), thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme for Positional Isomers:

| Microwave Power (Watts) | Reaction Time | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 120 | Optimized | Pyridine | Base-catalyzed | 89.09 |

| 200 | Optimized | Pyridine | Base-catalyzed | 72.78 |

| 400 | Optimized | Pyridine | Base-catalyzed | 34.49 |

Introduction of Other Halogen or Electron-Withdrawing/Donating Groups

The synthetic strategy for introducing other halogens (Fluorine, Bromine, Iodine) or various electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., methyl, methoxy) onto the benzoate ring follows the same fundamental esterification principle. The key variable in these syntheses is the choice of the appropriately substituted benzoyl chloride.

The reactivity of the benzoyl chloride can be influenced by the nature of the substituent. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. Conversely, electron-donating groups may decrease the reactivity. The reaction conditions, such as temperature, reaction time, and choice of base, may need to be adjusted accordingly to optimize the synthesis of each specific analog.

Table of Potential Reactants for Derivative Synthesis:

| Desired Substituent | Corresponding Benzoyl Chloride |

| 2-Fluoro | 2-Fluorobenzoyl chloride |

| 2-Bromo | 2-Bromobenzoyl chloride |

| 2-Iodo | 2-Iodobenzoyl chloride |

| 2-Nitro | 2-Nitrobenzoyl chloride |

| 2-Methyl | 2-Methylbenzoyl chloride |

| 2-Methoxy | 2-Methoxybenzoyl chloride |

The characterization of these synthesized derivatives would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final products.

Synthesis of Bi- and Poly-functionalized Analogs

The synthesis of more complex analogs of 5-Formyl-2-methoxyphenyl 2-chlorobenzoate involves the strategic introduction of additional functional groups to create bi- or poly-functionalized molecules. These modifications can lead to compounds with extended conjugated systems or with additional sites for further chemical reactions.

Extended Conjugated Systems

The aldehyde functionality of the 5-Formyl-2-methoxyphenyl moiety serves as a versatile handle for extending the π-conjugated system of the molecule. Classic organic reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and aldol (B89426) condensation can be employed to introduce new carbon-carbon double bonds in conjugation with the aromatic ring.

For example, a Wittig reaction with a suitable phosphonium (B103445) ylide can convert the aldehyde group into a vinyl group. The nature of the R group on the ylide can be varied to introduce a wide range of substituents, thereby modulating the electronic properties of the extended conjugated system.

General Wittig Reaction Scheme: